molecular formula C20H20BrN3O4S B14917522 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B14917522
M. Wt: 478.4 g/mol
InChI Key: HOSQCFDOSGKWMC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a phenylsulfonyl group, and a piperazinyl group attached to a pyrrolidinedione core. Its unique structure makes it a subject of interest in organic chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C20H20BrN3O4S

Molecular Weight

478.4 g/mol

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20BrN3O4S/c21-15-6-8-16(9-7-15)24-19(25)14-18(20(24)26)22-10-12-23(13-11-22)29(27,28)17-4-2-1-3-5-17/h1-9,18H,10-14H2

InChI Key

HOSQCFDOSGKWMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Synthesis of the Piperazinyl Intermediate: The piperazine ring is functionalized with a phenylsulfonyl group.

    Coupling Reaction: The bromophenyl intermediate is coupled with the piperazinyl intermediate under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The phenylsulfonyl and piperazinyl groups can participate in coupling reactions to form larger, more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and phenylsulfonyl groups may facilitate binding to specific sites, while the piperazinyl group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione can be compared with similar compounds, such as:

    1-(4-Bromophenyl)-2-phenylethene: This compound shares the bromophenyl group but differs in its overall structure and reactivity.

    1-(4-Bromophenyl)pyrrolidine: Similar in having a bromophenyl group, but with a different core structure, leading to distinct chemical properties.

    N-(4-Bromophenyl)benzenesulfonamide: Contains the bromophenyl and phenylsulfonyl groups but lacks the piperazinyl and pyrrolidinedione components.

The uniqueness of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

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